molecular formula C23H26FNO2S B2447660 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1795300-77-4

3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2447660
CAS No.: 1795300-77-4
M. Wt: 399.52
InChI Key: ZUSAXOWDOOCGSE-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a complex organic compound that presents a unique structure. It encompasses a range of functional groups, making it a compound of significant interest in various fields of scientific research.

Scientific Research Applications

3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one finds applications in various scientific fields:

  • Chemistry: : Used as a ligand in catalysis and as a reagent in organic synthesis.

  • Biology: : Studied for its potential role in modulating biological pathways.

  • Medicine: : Explored for potential therapeutic effects, particularly in neuropharmacology.

  • Industry: : Utilized in the development of new materials and as a component in specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one involves multi-step organic reactions. One potential route includes:

  • Formation of intermediate compounds: through nucleophilic substitution reactions where 4-fluorophenol reacts with 3-bromophenylboronic acid.

  • Coupling reactions: facilitated by catalysts such as palladium on carbon, leading to the formation of a complex intermediate.

  • Introduction of the azabicyclo octane moiety: , achieved through an SN2 reaction with (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane.

Industrial Production Methods

In industrial settings, production often scales up by employing:

  • Batch reactors: to maintain rigorous control over reaction conditions.

  • Continuous flow synthesis: to enhance yield and purity by providing a consistent reaction environment.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, particularly at the thioether group, forming sulfoxides and sulfones.

  • Reduction: : The ketone group can be reduced to an alcohol using reagents like lithium aluminum hydride.

  • Substitution: : Phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, copper(I) iodide.

Major Products

  • Sulfoxides: from oxidation.

  • Alcohols: from reduction.

  • Substituted phenyl derivatives: from aromatic substitution.

Mechanism of Action

The compound acts by interacting with specific molecular targets:

  • Molecular Targets: : Includes enzymes and receptors in biological systems.

  • Pathways Involved: : Engages in pathways like neurotransmitter modulation and signal transduction.

Comparison with Similar Compounds

Compared to compounds with similar structures, 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one exhibits unique properties:

  • Enhanced stability: due to its fluorophenoxy group.

  • Increased biological activity: attributed to its complex structure.

List of Similar Compounds

  • 3-(3-(4-Chlorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one.

  • 3-(3-(4-Methylphenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one.

This compound's distinct structure and properties pave the way for its versatile applications and significant potential in various scientific domains.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO2S/c1-28-22-14-18-8-9-19(15-22)25(18)23(26)12-5-16-3-2-4-21(13-16)27-20-10-6-17(24)7-11-20/h2-4,6-7,10-11,13,18-19,22H,5,8-9,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSAXOWDOOCGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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